2-Pyridin-3-yl-1H-indole
Overview
Description
“2-Pyridin-3-yl-1H-indole” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . It is a synthetic compound that exhibits fluorescence properties .
Synthesis Analysis
The synthesis of “2-Pyridin-3-yl-1H-indole” and its derivatives has been reported in several studies. For instance, a study reported the synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . Another study reported the acid-controlled divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles through photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions .Chemical Reactions Analysis
The chemical reactions involving “2-Pyridin-3-yl-1H-indole” have been studied. For example, one study reported the synthesis and vacuole-inducing activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives .Scientific Research Applications
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Pharmacokinetics Profiles
The pharmacokinetics profiles of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were evaluated. These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Anticancer Activity
These derivatives showed more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
Antibacterial and Antifungal Activity
The derivatives showed antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. The antibacterial and antifungal properties of the derivatives were higher than some drugs .
Antioxidant Activity
The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as α-amylase . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Related compounds have been shown to affect the α-amylase pathway . Inhibition of α-amylase can slow down the breakdown of complex carbohydrates into glucose, resulting in a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
A study on similar compounds has evaluated their pharmacokinetic profiles .
Result of Action
Compounds with similar structures have demonstrated excellent biological activity, such as antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi .
Action Environment
The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine, has been studied, showing excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
Future Directions
properties
IUPAC Name |
2-pyridin-3-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWAJWXWMMNKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345736 | |
Record name | 2-Pyridin-3-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15432-24-3 | |
Record name | 2-Pyridin-3-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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